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Compound of Interest

Compound Name: Dimethyl d-tartrate

Cat. No.: B1328786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl d-
tartrate, a chiral molecule of significant interest in chemical synthesis and pharmaceutical
development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic profiles, offering a valuable resource for characterization and quality control.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from *H NMR, 3C NMR, and IR
spectroscopy for Dimethyl d-tartrate.

'H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCIs Frequency: 300 MHz

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
4.576 s 2H 2x -CH(OH)
3.854 S 6H 2x -OCHs
3.54 s (broad) 2H 2x -OH
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Note: The broadness of the hydroxyl proton signal is due to chemical exchange.

3C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCIz

Chemical Shift (8) ppm Assignment

1725 C=0 (Ester carbonyl)
71.0 -CH(OH)

52.5 -OCHs

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

. Functional Group
Wavenumber (cm~—?) Intensity

Assignment

O-H stretch (intermolecular
3450 - 3350 Strong, Broad ]

hydrogen bonding)

) C-H stretch (sp3? C-H of methyl

2995, 2955 Medium _

and methine groups)
1745 Strong, Sharp C=0 stretch (ester carbonyl)
1270 Strong C-O stretch (ester)

C-O stretch (secondary
1130 Strong

alcohol)
1080 Medium C-C stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR
spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of Dimethyl d-tartrate for
structural elucidation.

Materials and Equipment:

Dimethyl d-tartrate sample

Deuterated chloroform (CDCls, 99.8% D)

5 mm NMR tubes

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

e Sample Preparation:

[¢]

Accurately weigh approximately 10-20 mg of Dimethyl d-tartrate.

Dissolve the sample in approximately 0.6-0.7 mL of CDCls in a clean, dry vial.

[e]

o

Vortex the mixture until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube.

[¢]

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

o ForiH NMR:
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= Acquire the spectrum using a standard pulse program.

» Typical parameters: pulse angle of 30-45 degrees, acquisition time of 3-4 seconds,
relaxation delay of 1-2 seconds, and 8-16 scans.

o For 3C NMR:
= Acquire the spectrum using a proton-decoupled pulse program.

» Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 or more) to
achieve adequate signal-to-noise ratio.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak of CDCIs (0 7.26 ppm for
'H) or the solvent carbon peak (6 77.16 ppm for 13C) as a reference.

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integration values to assign the signals to
the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of Dimethyl d-tartrate to identify its functional groups.
Materials and Equipment:
o Dimethyl d-tartrate sample

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

e Spatula
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* |sopropanol or ethanol for cleaning
Procedure:
e Background Spectrum Acquisition:

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol
or ethanol and allowing it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove interferences from the instrument and ambient atmosphere
(e.g., CO2 and water vapor).

e Sample Analysis:

o Place a small amount of the solid Dimethyl d-tartrate sample onto the center of the ATR
crystal using a clean spatula.

o Use the pressure arm of the ATR accessory to apply firm and even pressure to the
sample, ensuring good contact with the crystal surface.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-
guality spectrum with a resolution of 4 cm~1.

o Data Processing and Analysis:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify the wavenumbers of the major absorption bands.

o Correlate these absorption bands with specific functional groups using standard IR
correlation tables to confirm the structure of Dimethyl d-tartrate.

e Cleaning:

o Release the pressure arm and carefully remove the sample from the ATR crystal.
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o Clean the crystal surface thoroughly with a soft tissue and an appropriate solvent (e.g.,
isopropanol) to prepare for the next measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Dimethyl d-tartrate.
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Spectroscopic Analysis Workflow for Dimethyl d-Tartrate
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl d-Tartrate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328786#spectroscopic-data-of-dimethyl-d-tartrate-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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